molecular formula C5H5IN2O2S B1397922 Methyl 2-amino-5-iodothiazole-4-carboxylate CAS No. 1235034-76-0

Methyl 2-amino-5-iodothiazole-4-carboxylate

Cat. No. B1397922
M. Wt: 284.08 g/mol
InChI Key: RHMPVMCGXIVDJM-UHFFFAOYSA-N
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Patent
US08232273B2

Procedure details

To a solution of methyl 2-amino-5-iodothiazole-4-carboxylate (8A) (9 g, 31.7 mmol) in acetonitrile (60 mL) was added CuCl (4.75 g, 48 mmol) followed by t-butyl nitrite (6.19 g, 60 mmol). The mixture was stirred at rt for 2 hours. NH4Cl was then added slowly to the stirring mixture to quench the reaction. The mixture was extracted with EtOAc and the combined extracts were washed with water, brine, dried over Na2SO4, and concentrated under reduced pressure. The crude material was purified by column chromatography on silica gel eluting with 5% EtOAc in hexanes to provide 7.5 g (78%) of the desired product methyl 2-chloro-5-iodothiazole-4-carboxylate (88): LC/MS (APCI): m/z 304.0 (M+H).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
CuCl
Quantity
4.75 g
Type
catalyst
Reaction Step One
Quantity
6.19 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
78%

Identifiers

REACTION_CXSMILES
N[C:2]1[S:3][C:4]([I:11])=[C:5]([C:7]([O:9][CH3:10])=[O:8])[N:6]=1.N(OC(C)(C)C)=O.[NH4+].[Cl-:20]>C(#N)C.Cl[Cu]>[Cl:20][C:2]1[S:3][C:4]([I:11])=[C:5]([C:7]([O:9][CH3:10])=[O:8])[N:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
NC=1SC(=C(N1)C(=O)OC)I
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)#N
Name
CuCl
Quantity
4.75 g
Type
catalyst
Smiles
Cl[Cu]
Step Two
Name
Quantity
6.19 g
Type
reactant
Smiles
N(=O)OC(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
WASH
Type
WASH
Details
the combined extracts were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was purified by column chromatography on silica gel eluting with 5% EtOAc in hexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1SC(=C(N1)C(=O)OC)I
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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